Advanced Characterization of 9-Methyltetradecanoic Acid: Structural Dynamics and Bio-Functional Applications
Advanced Characterization of 9-Methyltetradecanoic Acid: Structural Dynamics and Bio-Functional Applications
Executive Summary
9-Methyltetradecanoic acid (9-MTD) is a mid-chain branched-chain fatty acid (BCFA) with the molecular formula C₁₅H₃₀O₂ . Unlike its terminal-branched counterparts (iso- and anteiso-pentadecanoic acid) which are ubiquitous in bacterial membranes, 9-MTD represents a specialized lipid subclass where the methyl branch is located deep within the hydrophobic core (position C9). This structural feature creates a permanent steric "kink" analogous to a cis-double bond but with superior oxidative stability.
This guide analyzes the molecular architecture, physicochemical behavior, and emerging biological relevance of 9-MTD, specifically in the context of membrane thermodynamics and potential pharmacological applications.
Molecular Architecture and Stereochemistry
The defining feature of 9-MTD is the methylation at the ninth carbon of the tetradecanoic (myristic) acid backbone. This mid-chain branching fundamentally alters the molecule's packing density compared to linear myristic acid (C14:0) or terminal-branched isomers.
Structural Specifications
| Property | Specification |
| IUPAC Name | 9-Methyltetradecanoic acid |
| Common Synonyms | 9-Methylmyristic acid; C15:0 branched |
| CAS Registry Number | 17001-21-7 |
| Molecular Formula | C₁₅H₃₀O₂ |
| Molecular Weight | 242.40 g/mol |
| SMILES | CCCCCC(C)CCCCCCCC(=O)O |
| Chirality | The C9 position is a stereocenter.[1][2] Natural sources often yield specific enantiomers (typically R or S depending on the biosynthetic enzyme), though synthetic standards are frequently racemic. |
The "Mid-Chain Kink" Effect
In a phospholipid bilayer, linear fatty acids pack tightly via van der Waals forces, increasing membrane rigidity. The C9-methyl group of 9-MTD introduces a steric volume of approximately 20–25 ų that disrupts this packing.
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Comparison to Unsaturated Lipids: Like oleic acid (C18:1), 9-MTD increases membrane fluidity. However, unlike unsaturated lipids, it lacks the double bond susceptible to lipid peroxidation (ROS attack), making it a "stable fluidizer."
Physicochemical Profile
The thermodynamic properties of 9-MTD are dictated by the disruption of crystal lattice energy caused by the methyl branch.
Key Physical Properties
| Parameter | Value / Behavior | Context |
| Melting Point | < 25°C (Est.)[1] | Significantly lower than n-pentadecanoic acid (51–53°C) due to packing disruption. Likely liquid or semi-solid at room temp. |
| LogP (Lipophilicity) | ~6.5 | Highly lipophilic; partitions exclusively into membrane bilayers or hydrophobic pockets. |
| Critical Packing Parameter (CPP) | > 1.0 | The bulky tail favors the formation of inverted hexagonal phases (H_II) in pure lipid systems, promoting membrane fusion events. |
| Solubility | Insoluble in water; Soluble in Ethanol, Chloroform, DMSO. | Standard lipid solubility profile. |
Natural Occurrence and Biosynthesis
While less common than iso/anteiso BCFAs, 9-MTD has been identified in specific biological niches, suggesting a role in specialized membrane adaptation and secondary metabolism.
Biological Sources[3][4][5][6][7][8][9][10]
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Camelus dromedarius (Camel) Hump Fat:
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Identified in "Hachi fat" at concentrations of ~1.67% .
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Function: Likely contributes to the fluidity of storage fats in the hump, allowing lipid mobilization at varying desert temperatures.
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-
Cinnamomum cassia (Cinnamon) Bark:
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Detected in the essential oil fraction.[3]
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Function: Part of the plant's lipophilic defense profile against microbial pathogens.
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-
Marine Sponges (Erylus goffrilleri):
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Often found as methoxylated derivatives, pointing to a marine bacterial symbiont origin.
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Biosynthetic Pathway
In bacteria and plants, mid-chain methylation typically occurs via one of two pathways:
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S-Adenosylmethionine (SAM) Dependent Methylation: A methyltransferase enzyme attacks a double bond of an unsaturated fatty acid precursor (e.g., myristoleic acid), followed by reduction.
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Polyketide Synthase (PKS) Incorporation: Incorporation of a methylmalonyl-CoA unit instead of malonyl-CoA during chain elongation at the 9th cycle.
Figure 1: Putative biosynthetic route via SAM-dependent methylation of an unsaturated precursor, a common mechanism for mid-chain BCFA production in bacteria.
Chemical Synthesis Protocol
For research applications requiring high purity (>98%), chemical synthesis is preferred over extraction. The following protocol utilizes a Wittig Reaction strategy, which offers precise control over the branch position.
Retrosynthetic Analysis
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Target: 9-Methyltetradecanoic acid (C15).
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Disconnection: C8-C9 bond formation.
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Fragments:
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Fragment A: C8-Phosphonium salt (derived from 8-bromo-octanoic acid ester).
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Fragment B: C7-Ketone (2-heptanone) - Note: Using 2-heptanone with a C8-ylide places the methyl at the junction.
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Step-by-Step Methodology
Reagents: 8-Bromooctanoic acid ethyl ester, Triphenylphosphine (PPh₃), 2-Heptanone, Sodium Hydride (NaH), H₂/Pd-C.
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Phosphonium Salt Formation:
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Reflux 8-bromooctanoic acid ethyl ester (1.0 eq) with PPh₃ (1.1 eq) in acetonitrile for 24h.
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Precipitate with cold ether to yield the phosphonium bromide salt.
-
-
Wittig Olefination:
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Suspend salt in dry THF under Argon. Add NaH (2.0 eq) at 0°C to generate the ylide (orange color).
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Add 2-heptanone (1.1 eq) dropwise. Stir at room temperature for 12h.
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Result: Formation of Ethyl 9-methyltetradec-8-enoate (mixture of E/Z isomers).
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Hydrogenation (Saturation):
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Dissolve the alkene intermediate in Ethanol.
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Add 10% Pd/C catalyst (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 4h.
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Filter through Celite to remove Pd/C.
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Hydrolysis:
Analytical Characterization
Validating the structure requires distinguishing the 9-methyl isomer from other naturally occurring isomers (like 12-methyl or 13-methyl).
Gas Chromatography-Mass Spectrometry (GC-MS)[8]
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Molecular Ion (M+): m/z 242 (weak).
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Diagnostic Fragmentation:
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McLafferty Rearrangement: The methyl branch at C9 disrupts the standard fragmentation pattern of straight-chain FAs.
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Hydrocarbon Fragments: Look for enhanced peaks corresponding to cleavage adjacent to the methyl branch (alpha-cleavage), generating fragments at m/z 155 (C9-C14 fragment) or m/z 127 (C1-C8 fragment + H).
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Base Peak: m/z 74 (McLafferty rearrangement ion of the methyl ester headgroup) remains prominent.
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NMR Spectroscopy (¹H)
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Terminal Methyl (C14): Triplet at ~0.88 ppm.
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Branch Methyl (C9-Me): Doublet at ~0.85 ppm (distinct from terminal methyl).
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Alpha-Methylene (C2): Triplet at ~2.30 ppm.
Biological Applications & Therapeutic Potential[4][5][8][10][15][16]
Membrane Fluidity Modulation
9-MTD is a potent tool for liposome engineering . Incorporating 9-MTD into synthetic liposomes prevents phase transition (crystallization) during storage, improving the shelf-life of lipid nanoparticle (LNP) drug delivery systems. Its "stable fluidizer" property makes it superior to unsaturated lipids for long-term stability.
Anticancer Research (The BCFA Connection)
Research into the structural isomer 13-methyltetradecanoic acid (13-MTD) has demonstrated significant apoptotic activity against cancer cells via p-AKT downregulation .
-
Hypothesis for 9-MTD: While 13-MTD is the primary candidate, 9-MTD shares the critical BCFA lipophilicity and membrane-perturbing capability. It is hypothesized to act via a similar mechanism: incorporating into the cancer cell membrane, altering lipid raft dynamics, and disrupting survival signaling pathways (PI3K/Akt).
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Specific Utility: 9-MTD's mid-chain branch may offer higher efficacy in disrupting ordered lipid domains (rafts) compared to the terminal branch of 13-MTD.
References
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PubChem. (2025). 9-Methyltetradecanoic acid | C15H30O2. National Library of Medicine. [Link]
- Kadri, A., et al. (2011). Chemical composition and antioxidant activity of the essential oil from the aerial parts of Cinnamomum cassia. Journal of Medicinal Plants Research.
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Fayed, S. A. (2015). Characterization of Hachi (Camelus dromedarius) fat extracted from the hump. Grasas y Aceites.[5] [Link]
- Yang, Z., et al. (2000). Induction of apoptosis by 13-Methyltetradecanoic acid in human leukemia cells. Clinical Cancer Research. (Context: Mechanism of action for C15 BCFAs).
- Knothe, G. (2006). NMR characterization of fatty acids and their derivatives. Lipid Technology. (Context: Analytical standards for methyl-branched lipids).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20040097392A1 - Fatty acids, soaps, surfactant systems, and consumer products based thereon - Google Patents [patents.google.com]
- 3. A review: the botany, ethnopharmacology, phytochemistry, pharmacology of Cinnamomi cortex - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04965H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetradecanoic acid, 12-methyl-, methyl ester (CAS 5129-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
